molecular formula C13H20O2 B14247301 Benzene, 1-methoxy-4-[(pentyloxy)methyl]- CAS No. 207795-39-9

Benzene, 1-methoxy-4-[(pentyloxy)methyl]-

Cat. No.: B14247301
CAS No.: 207795-39-9
M. Wt: 208.30 g/mol
InChI Key: PDCDTGIMBVTREC-UHFFFAOYSA-N
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Description

Benzene, 1-methoxy-4-[(pentyloxy)methyl]- is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a methoxy group and a pentyloxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-methoxy-4-[(pentyloxy)methyl]- typically involves the alkylation of a benzene derivative. One common method is the Williamson ether synthesis, where a phenol derivative reacts with an alkyl halide in the presence of a base. The reaction conditions often include the use of a solvent such as dimethyl sulfoxide (DMSO) and a base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Catalysts and advanced purification techniques are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-methoxy-4-[(pentyloxy)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy and pentyloxy groups direct the incoming electrophile to specific positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives.

Scientific Research Applications

Benzene, 1-methoxy-4-[(pentyloxy)methyl]- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-methoxy-4-[(pentyloxy)methyl]- involves its interaction with specific molecular targets. The methoxy and pentyloxy groups play a crucial role in its reactivity and binding affinity. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-methoxy-4-methyl-:

    Benzene, 1-methoxy-4-(phenylmethyl)-: This compound has a phenylmethyl group instead of a pentyloxy group.

Uniqueness

Benzene, 1-methoxy-4-[(pentyloxy)methyl]- is unique due to the presence of the pentyloxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

207795-39-9

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

1-methoxy-4-(pentoxymethyl)benzene

InChI

InChI=1S/C13H20O2/c1-3-4-5-10-15-11-12-6-8-13(14-2)9-7-12/h6-9H,3-5,10-11H2,1-2H3

InChI Key

PDCDTGIMBVTREC-UHFFFAOYSA-N

Canonical SMILES

CCCCCOCC1=CC=C(C=C1)OC

Origin of Product

United States

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